molecular formula C13H18ClNO2 B195628 (R,R)-Hydroxy Bupropion CAS No. 192374-15-5

(R,R)-Hydroxy Bupropion

Katalognummer: B195628
CAS-Nummer: 192374-15-5
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: RCOBKSKAZMVBHT-RNCFNFMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,R)-Hydroxy Bupropion is a chiral metabolite of bupropion, an aminoketone antidepressant. Bupropion is widely used for the treatment of depression and as a smoking cessation aid. The (R,R)-enantiomer of hydroxy bupropion is one of the major active metabolites formed during the metabolism of bupropion in the liver. This compound exhibits pharmacological activity that contributes to the therapeutic effects of bupropion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Hydroxy Bupropion typically involves the stereoselective reduction of bupropion. This process can be achieved using various reducing agents and catalysts to ensure the formation of the desired enantiomer. Commonly used reducing agents include sodium borohydride and lithium aluminum hydride, while chiral catalysts such as BINAP-Ruthenium complexes can enhance the stereoselectivity of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale stereoselective reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chiral chromatography to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: (R,R)-Hydroxy Bupropion undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound to its corresponding ketone or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced metabolites.

    Substitution: Nucleophilic substitution reactions can modify the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more reduced alcohols or hydrocarbons.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(R,R)-Hydroxy Bupropion has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: Studies on its metabolism and pharmacokinetics help understand the biotransformation of bupropion.

    Medicine: Research on its pharmacological effects contributes to the development of new antidepressants and smoking cessation aids.

    Industry: It is used in the development of chiral drugs and as a reference standard in analytical chemistry.

Wirkmechanismus

(R,R)-Hydroxy Bupropion exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This inhibition enhances neurotransmission and contributes to its antidepressant and anti-craving effects. The compound also interacts with nicotinic acetylcholine receptors, which plays a role in its efficacy as a smoking cessation aid .

Vergleich Mit ähnlichen Verbindungen

    S,S-Hydroxy Bupropion: Another enantiomer of hydroxy bupropion with different pharmacokinetic and pharmacodynamic profiles.

    Threohydrobupropion: A metabolite of bupropion with distinct pharmacological properties.

    Erythrohydrobupropion: Another metabolite with unique effects.

Uniqueness: (R,R)-Hydroxy Bupropion is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile. Compared to its S,S-enantiomer, this compound has higher plasma exposure and contributes more significantly to the therapeutic effects of bupropion .

Biologische Aktivität

(R,R)-Hydroxy Bupropion, also known as (2R,3R)-hydroxybupropion, is a significant metabolite of the antidepressant and smoking cessation drug bupropion. Understanding its biological activity is crucial for elucidating its role in therapeutic effects, particularly in the context of depression and nicotine dependence.

Overview of Hydroxy Bupropion

Hydroxybupropion is formed from bupropion primarily via the cytochrome P450 enzyme CYP2B6 during first-pass metabolism. This metabolite is present in plasma at concentrations significantly higher than those of bupropion itself, suggesting it plays a critical role in the pharmacological effects attributed to bupropion .

Pharmacokinetics

  • Absorption : Hydroxybupropion is rapidly absorbed in the gastrointestinal tract, with an estimated bioavailability between 80% and 90% for bupropion itself.
  • Metabolism : The primary metabolic pathway involves oxidative cleavage by CYP2B6, leading to hydroxybupropion and other metabolites like threohydrobupropion and erythrohydrobupropion .
  • Half-life : Hydroxybupropion has a longer half-life than bupropion, contributing to its sustained biological activity.

This compound exhibits notable interactions with neurotransmitter systems:

  • Monoamine Transporters : It inhibits norepinephrine (NE) and dopamine (DA) uptake, although its activity is significantly lower compared to its (S,S) counterpart. The IC50 for (R,R)-hydroxybupropion is greater than 10 µM for both NE and DA uptake, indicating limited efficacy .
  • Nicotinic Acetylcholine Receptors (nAChRs) : The (R,R) isomer shows minimal activity compared to the (S,S) isomer, which demonstrates higher potency as an antagonist at α4β2 nAChRs .

Comparative Efficacy

Research indicates that (S,S)-hydroxybupropion is more potent than (R,R)-hydroxybupropion across various assays:

  • In models assessing nicotine dependence, (S,S)-hydroxybupropion significantly reduced withdrawal symptoms and nicotine reward behaviors in mice, while (R,R)-hydroxybupropion did not exhibit similar effects .
  • The pharmacological profile suggests that the clinical effects of bupropion are largely mediated by its more active metabolites rather than by (R,R)-hydroxybupropion itself.

Case Studies and Research Findings

  • Animal Studies on Nicotine Dependence :
    • A study demonstrated that while bupropion and its metabolites reversed nicotine withdrawal signs in mice, only the (S,S) isomer effectively decreased nicotine reward behavior. The (R,R) variant showed no significant impact on these measures .
  • In Vitro Studies :
    • In vitro assays revealed that (R,R)-hydroxybupropion has an IC50 greater than 10 µM for inhibiting dopamine uptake, indicating it lacks substantial biological activity compared to its counterparts .
  • Clinical Implications :
    • Given the pharmacokinetic profile and biological inactivity of (R,R)-hydroxybupropion, it is hypothesized that therapeutic applications of bupropion primarily derive from the actions of more active metabolites like (S,S)-hydroxybupropion. This suggests a need for further exploration into enantiomer-specific therapies for enhanced efficacy in treating depression and aiding smoking cessation .

Summary Table of Biological Activities

CompoundNE Uptake Inhibition IC50DA Uptake Inhibition IC50nAChR Antagonism
(S,S)-Hydroxy Bupropion520 nMNot specifiedFunctional IC50 = 3.3 µM
This compound>10 µM>10 µMMinimal activity
Bupropion1.9 µM1.7 µMHigher potency

Eigenschaften

IUPAC Name

(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-RNCFNFMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433176, DTXSID30870192
Record name (R,R)-Hydroxy Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192374-15-5, 233600-52-7
Record name (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192374-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-Hydroxy Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-Hydroxy Bupropion
Reactant of Route 2
Reactant of Route 2
(R,R)-Hydroxy Bupropion
Reactant of Route 3
(R,R)-Hydroxy Bupropion
Reactant of Route 4
(R,R)-Hydroxy Bupropion
Reactant of Route 5
(R,R)-Hydroxy Bupropion
Reactant of Route 6
(R,R)-Hydroxy Bupropion

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.